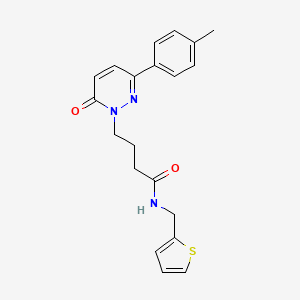
4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)butanamide is an organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a pyridazinone core, along with a thiophene and a butanamide moiety, suggests that this compound may exhibit unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)butanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids.
Introduction of the p-Tolyl Group: This step may involve the use of Friedel-Crafts alkylation or acylation reactions.
Attachment of the Thiophene Moiety: This can be done through cross-coupling reactions such as Suzuki or Stille coupling.
Formation of the Butanamide Side Chain: This step may involve amidation reactions using appropriate amines and acid chlorides or anhydrides.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketones or other functional groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, or sulfonates are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Potential use in drug discovery and development, particularly for diseases where pyridazinone derivatives have shown efficacy.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)butanamide would depend on its specific biological target. Generally, pyridazinone derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide: Similar structure but with a phenyl group instead of a p-tolyl group.
4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)pentanamide: Similar structure but with a pentanamide side chain instead of butanamide.
4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(furan-2-ylmethyl)butanamide: Similar structure but with a furan moiety instead of thiophene.
Uniqueness
The uniqueness of 4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)butanamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
4-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]-N-(thiophen-2-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-15-6-8-16(9-7-15)18-10-11-20(25)23(22-18)12-2-5-19(24)21-14-17-4-3-13-26-17/h3-4,6-11,13H,2,5,12,14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYPKSIMRBAUCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














